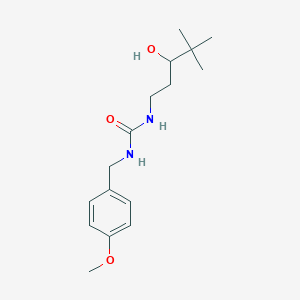

1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxybenzyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxybenzyl)urea is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by the name GW501516 and is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ).

Aplicaciones Científicas De Investigación

Synthesis and Analytical Applications

- Urea derivatives, such as 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, have been synthesized for use in cancer research, pain management, and neurodegenerative disorders. One study focused on the synthesis of deuterium-labeled versions of these compounds to serve as internal standards for liquid chromatography-mass spectrometry (LC-MS) analysis, highlighting their importance in drug pharmacokinetics studies (Liang et al., 2020).

Drug Interaction and Metabolism

- Another research area involves studying the metabolism of cardiotonic agents, where derivatives similar to the requested compound have been analyzed for their pharmacokinetic profiles. For instance, the metabolism of (-)-alpha-(3,4-dimethoxyphenethylaminomethyl)-4-hydroxybenzyl alcohol (TA-064) was examined through gas chromatography-mass spectrometry to understand its absorption and excretion patterns in humans (Suzuki et al., 1983).

Chemical Synthesis and Reactivity

- Urea derivatives also play a critical role in synthetic chemistry, where they are used as protecting groups or intermediates in the synthesis of complex molecules. For example, the selective deprotection of benzyl, 4-methoxybenzyl (MPM), and 3,4-dimethoxybenzyl (DMPM) protecting groups has been explored, demonstrating the nuanced reactivity of these compounds under different conditions (Horita et al., 1986).

Material Science

- In material science, the interaction of urea derivatives with DNA has been studied to understand their binding mechanisms, which could inform the design of new therapeutic agents. The interaction of specific Schiff base derivatives with calf-thymus DNA was examined, revealing insights into their intercalative binding mode and potential for bioactive compound development (Ajloo et al., 2015).

Propiedades

IUPAC Name |

1-(3-hydroxy-4,4-dimethylpentyl)-3-[(4-methoxyphenyl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3/c1-16(2,3)14(19)9-10-17-15(20)18-11-12-5-7-13(21-4)8-6-12/h5-8,14,19H,9-11H2,1-4H3,(H2,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAPLAYGEDKERA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)NCC1=CC=C(C=C1)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxybenzyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-naphthyl)-3-oxobutanoate](/img/structure/B2357888.png)

![6-(4-Methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2357890.png)

![3-isobutyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357899.png)

![1-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2357900.png)

![1-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2357901.png)

![N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2357906.png)

![N-benzyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2357909.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2357910.png)